molecular formula C11H10FNO B1432454 4-(cyclopropylmethoxy)-2-fluorobenzonitrile CAS No. 1369882-54-1

4-(cyclopropylmethoxy)-2-fluorobenzonitrile

Cat. No.: B1432454
CAS No.: 1369882-54-1
M. Wt: 191.2 g/mol
InChI Key: LAOUOBJQLCNVOJ-UHFFFAOYSA-N
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Description

4-(cyclopropylmethoxy)-2-fluorobenzonitrile is an organic compound with the molecular formula C11H10FNO and a molecular weight of 191.2 g/mol . This compound is characterized by the presence of a cyclopropylmethoxy group, a fluorine atom, and a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(cyclopropylmethoxy)-2-fluorobenzonitrile typically involves multi-step reactions. One common method includes the reaction of 4-bromo-2-fluorobenzonitrile with cyclopropylmethanol under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(cyclopropylmethoxy)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts like palladium in the case of coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(cyclopropylmethoxy)-2-fluorobenzonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 4-(cyclopropylmethoxy)-2-fluorobenzonitrile exerts its effects involves its interaction with specific molecular targets. . These intermediates can further react to form various products, depending on the reaction conditions.

Comparison with Similar Compounds

4-(cyclopropylmethoxy)-2-fluorobenzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropylmethoxy group and the fluorine atom, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOUOBJQLCNVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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